molecular formula C8H16N2O3 B8773087 Tert-butyl 2-(2-aminoacetamido)acetate

Tert-butyl 2-(2-aminoacetamido)acetate

Cat. No.: B8773087
M. Wt: 188.22 g/mol
InChI Key: VJEYRLMJNBJAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-aminoacetamido)acetate is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

tert-butyl 2-[(2-aminoacetyl)amino]acetate

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5,9H2,1-3H3,(H,10,11)

InChI Key

VJEYRLMJNBJAHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

36.5 g (113 mmol) of Z-Gly-Gly-OtBu were dissolved in 11 THF followed by the addition of 3.65 g palladium on charcoal (10%). The mixture was stirred under H2 atmosphere (1 atm) for 3 h at room temperature. The suspension was purged with N2, filtered (PTFE-filter: 0.45 μm) and the filtrate was concentrated under reduced pressure yielding 20.3 g (95%) Gly-Gly-O-tBu as a yellow oil. The crude material was pure enough for further synthesis.
Name
Z-Gly-Gly-OtBu
Quantity
36.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.65 g
Type
catalyst
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

To a mixture of the glycine tert-butyl ester hydrogen chloride salt (70) (484 mg, 2.9 mmol) in dichloromethane (25 mL) was added Fmoc-Gly-OH (71) (0.861 mg, 2.99 mmol), DIPEA (756 mg, 4.35 mmol) and HATU (1.3 g, 3.5 mmol). The reaction mixture was stirred at an ambient temperature for 16 h and then poured into ethyl acetate and was washed with water (3×) and brine (1×). The organic phase was dried over MgSO4, filtered and concentrated under reduced pressure. The resulting residue was purified via radial chromatography on a 2 mm plate eluting with 5% methanol/dichloromethane. Product containing fractions were concentrated under reduced pressure and treated with 20% piperidine/dichloromethane (10 mL) for 1 h, before being concentrated under reduced pressure and then purified twice via radial chromatography on a 2 mm plate eluting with a gradient of 5 to 10% methanol/dichloromethane to provide (200 mg, 37%): 1H-NMR (400 MHz, CDCl3) δ 7.62 (s, 1H), 4.00 (s, 2H), 3.39 (s, 2H), 1.47 (s, 9H).
Quantity
484 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.861 mg
Type
reactant
Reaction Step Two
Name
Quantity
756 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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